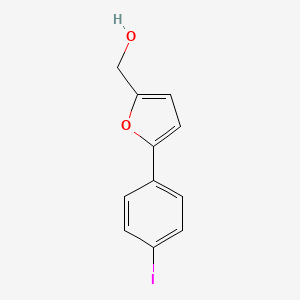

(5-(4-Iodophenyl)furan-2-yl)methanol

説明

特性

分子式 |

C11H9IO2 |

|---|---|

分子量 |

300.09 g/mol |

IUPAC名 |

[5-(4-iodophenyl)furan-2-yl]methanol |

InChI |

InChI=1S/C11H9IO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2 |

InChIキー |

SSWQLYXMDGXZSU-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=CC=C(O2)CO)I |

製品の起源 |

United States |

Sophisticated Synthetic Methodologies for the Preparation of 5 4 Iodophenyl Furan 2 Yl Methanol and Its Precursors

Advanced Retrosynthetic Analysis of the (5-(4-Iodophenyl)furan-2-yl)methanol Framework

Retrosynthetic analysis provides a logical framework for dissecting a complex target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bond between the furan (B31954) ring and the iodophenyl group, and the functionalization of the furan core itself.

A key disconnection strategy targets the C-C bond between the furan C5 position and the iodophenyl ring. This immediately suggests a cross-coupling reaction as the forward synthetic step, where a 5-substituted furan derivative is coupled with an appropriately activated 4-iodo-phenyl species. Common cross-coupling reactions applicable here include the Suzuki-Miyaura, Stille, and Negishi couplings. This retrosynthetic pathway simplifies the problem to the synthesis of two key precursors: a furan-2-yl-methanol derivative functionalized at the 5-position with a group suitable for cross-coupling (e.g., a boronic acid, stannane, or zinc halide), and a 1,4-diiodobenzene or a related aryl halide.

An alternative retrosynthetic approach involves the construction of the furan ring itself with the 4-iodophenyl substituent already in place. This could be achieved through various cyclization strategies, such as the Paal-Knorr synthesis from a 1,4-dicarbonyl compound. acs.orgsemanticscholar.org The precursor for this would be a 1-(4-iodophenyl)-1,4-dione derivative, which can be further disconnected to simpler starting materials.

Catalytic Approaches to Furan Ring Construction and Functionalization

Catalysis plays a pivotal role in the efficient and selective synthesis of furan derivatives. Both the construction of the furan core and its subsequent functionalization can be achieved through a variety of catalytic methods, offering advantages in terms of atom economy, functional group tolerance, and reaction conditions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, and they are particularly well-suited for the arylation of furan systems. acs.orgsemanticscholar.orgacs.orgmdpi.com These methods offer a direct route to connect the furan ring with the desired aryl group.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of biaryl compounds. nih.govlibretexts.orgnih.govnih.gov In the context of synthesizing this compound, this reaction can be employed to couple a furan-5-boronic acid or ester derivative with 1,4-diiodobenzene. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base. A variety of phosphine (B1218219) ligands can be used to stabilize the palladium catalyst and modulate its reactivity. acs.org

A significant advantage of the Suzuki-Miyaura coupling is the commercial availability and stability of many boronic acids, as well as their low toxicity compared to other organometallic reagents. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a highly attractive method for the synthesis of complex molecules. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Furan Derivatives

| Entry | Furan Substrate | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Furan-2-boronic acid | 1,4-Diiodobenzene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 85 |

| 2 | 5-(Hydroxymethyl)furan-2-boronic acid | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 92 |

| 3 | Furan-3-boronic acid | 4-Bromoanisole | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 78 |

The Negishi and Stille coupling reactions provide alternative palladium-catalyzed methods for the arylation of furans. youtube.com The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, while the Stille coupling utilizes an organotin reagent. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, a 5-(trialkylstannyl)furan or a 5-(zinc-halide)furan derivative could be coupled with 1,4-diiodobenzene. While these methods are highly effective and often provide excellent yields, the toxicity and air-sensitivity of the organotin and organozinc reagents, respectively, can be a drawback.

Table 2: Comparison of Cross-Coupling Reactions for Furan Arylation

| Coupling Reaction | Organometallic Reagent | Advantages | Disadvantages |

| Suzuki-Miyaura | Boronic acids/esters | Stable, low toxicity, commercially available | Can be slow, requires a base |

| Negishi | Organozinc | Highly reactive, good functional group tolerance | Air and moisture sensitive |

| Stille | Organotin | Good functional group tolerance, stable reagents | Toxic tin byproducts |

Gold catalysis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including furans. nih.govmdpi.comresearchgate.netthieme-connect.com Gold catalysts, typically in the form of Au(I) or Au(III) complexes, are particularly effective in activating alkynes and allenes towards nucleophilic attack, leading to the formation of the furan ring.

One common approach involves the cycloisomerization of enynes or diynes. organic-chemistry.org For instance, a suitably substituted alkynyl alcohol can undergo a gold-catalyzed cyclization to afford the furan core. organic-chemistry.org This methodology allows for the construction of highly substituted furans with excellent regioselectivity. The mild reaction conditions and high functional group tolerance of gold-catalyzed reactions make them an attractive alternative to more traditional methods.

Direct C-H activation has become a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy. acs.org In the context of furan synthesis, palladium-catalyzed C-H arylation allows for the direct coupling of furan with an aryl halide. researchgate.net

For the synthesis of this compound, this approach would involve the direct reaction of 2-furanmethanol with 1,4-diiodobenzene in the presence of a palladium catalyst and a suitable oxidant. While this method is conceptually elegant, achieving high regioselectivity for the C5 position of the furan ring can be challenging. nih.gov However, recent advances in ligand design and reaction conditions have made significant strides in overcoming this limitation.

Palladium-Catalyzed Cross-Coupling Strategies for Direct Arylation of Furan Systems

Atom-Economical and Sustainable Synthetic Routes for Arylfuran Derivatives

The principles of green chemistry encourage the development of synthetic routes that are both atom-economical and sustainable. Atom economy refers to the efficiency of a reaction in converting the mass of reactants into the desired product. researchgate.net Sustainable synthesis often involves the use of renewable feedstocks, catalytic methods, and the minimization of waste.

The synthesis of the furan core itself can be approached from various perspectives of atom economy. The classical Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is highly atom-economical as the only byproduct is water. However, the synthesis of the requisite dicarbonyl precursor can sometimes be lengthy.

More modern and sustainable approaches often leverage biomass-derived platform molecules. nih.gov Furan derivatives such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are readily available from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. nih.gov These starting materials can be converted into a variety of valuable chemicals. For instance, an atom-economic approach to α-arylfuran derivatives has been developed using HMF-based starting materials in metal-catalyzed or photoredox cycloaddition reactions. nih.gov

Another sustainable strategy is catalytic transfer hydrogenation (CTH). This method uses a hydrogen donor, often a simple alcohol like isopropanol or ethanol, in place of high-pressure molecular hydrogen, which presents safety and handling issues. nih.govnih.gov CTH has been successfully applied to the reduction of furfural and HMF to their corresponding alcohols over various heterogeneous catalysts. rsc.org This approach is particularly attractive as it can be combined with other catalytic steps in one-pot procedures, reducing the need for intermediate purification and minimizing waste. For example, Zr-based catalysts have shown high efficiency in the CTH of HMF to 2,5-bis(hydroxymethyl)furan. esf.edu Adapting such catalytic systems for the reduction of 5-arylfuran precursors could provide a greener alternative to stoichiometric metal hydride reagents.

The development of synthetic routes that combine high atom economy with the use of renewable feedstocks and catalytic transformations represents a key goal in the modern synthesis of arylfuran derivatives like this compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 4 Iodophenyl Furan 2 Yl Methanol

Electrophilic and Nucleophilic Reactivity Profiles of the Furan (B31954) Ring System

The furan ring is an electron-rich five-membered heterocycle that exhibits distinct reactivity patterns. Its aromatic character allows it to undergo substitution reactions, while its cyclic diene structure enables it to participate in addition reactions. The substituents at the C2 and C5 positions of (5-(4-Iodophenyl)furan-2-yl)methanol significantly influence this reactivity.

The furan ring is highly activated towards electrophilic aromatic substitution, with a reactivity greater than that of benzene. Substitution typically occurs at the C2 (α) position due to the superior stabilization of the cationic intermediate. In this compound, both α-positions (C2 and C5) are occupied. Consequently, electrophilic attack is directed to the C3 or C4 (β) positions.

The regioselectivity of the substitution is governed by the electronic effects of the existing substituents:

Hydroxymethyl group (-CH₂OH) at C2: This group is weakly electron-donating and activating, directing incoming electrophiles primarily to the adjacent C3 position.

4-Iodophenyl group at C5: This aryl substituent has a more complex effect. While the phenyl ring itself is electron-withdrawing by induction, it can be a weak activating group through resonance. Its influence on the furan ring's β-positions is less pronounced than the adjacent hydroxymethyl group.

Therefore, electrophilic substitution reactions on this compound are predicted to show a strong preference for the C3 position over the C4 position. This regioselectivity provides a pathway to synthesize 2,3,5-trisubstituted furan derivatives. A regioselective procedure for the α-alkylation of other furans using alkyl iodides with a palladium catalyst has been developed, highlighting the ability to control substitution patterns on the furan core. nih.gov

| Reaction | Electrophile | Major Product | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | (5-(4-Iodophenyl)-3-nitrofuran-2-yl)methanol | Directing effect of the C2-hydroxymethyl group favors substitution at C3. |

| Halogenation | Br⁺ / Cl⁺ | (3-Bromo-5-(4-iodophenyl)furan-2-yl)methanol | The activating -CH₂OH group directs the electrophile to the adjacent position. |

| Friedel-Crafts Acylation | RCO⁺ | 1-(5-(4-Iodophenyl)-2-(hydroxymethyl)furan-3-yl)ethan-1-one | Strong directing influence of the C2 substituent overcomes the weaker influence of the C5 group. |

Beyond substitution, the furan ring's unique electronic structure allows it to undergo ring-opening and cycloaddition reactions. rsc.org

Furan Ring-Opening: The furan moiety can be susceptible to oxidative or acid-catalyzed ring-opening, transforming the heterocycle into a linear, difunctionalized compound. researchgate.net For instance, oxidation of 2-substituted furans with reagents like N-bromosuccinimide (NBS) can lead to the formation of 4-oxo-2-alkenoic acids. acs.org This reactivity provides a synthetic route to acyclic structures from the cyclic furan precursor, which can be valuable in the synthesis of complex natural products. acs.org

Cycloaddition Reactions: The furan ring can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. uc.pt This reaction allows for the construction of six-membered rings with high stereoselectivity. uc.pt The reaction of a furan with a dienophile (a 2π-electron component) typically forms an oxa-bridged bicyclic adduct. The substituents on the furan ring influence its reactivity as a diene. Electron-donating groups generally enhance the rate of reaction with electron-deficient dienophiles.

Furthermore, furans can participate in other types of cycloadditions, such as [3+2] dipolar cycloadditions. For example, a derivative, 5-Hydroxymethyl-furan-2-nitrileoxide, has been shown to undergo [3+2] cycloadditions with alkenes to yield dihydro-isoxazole ring systems. researchgate.net This demonstrates the versatility of the furan ring in constructing five-membered heterocyclic systems. researchgate.netnumberanalytics.com

| Reaction Type | Reactant | Potential Product Class | Significance |

|---|---|---|---|

| [4+2] Diels-Alder | Maleic anhydride | 7-Oxabicyclo[2.2.1]heptene derivatives | Formation of complex bicyclic structures from a simple precursor. |

| [4+2] Diels-Alder | Dimethyl acetylenedicarboxylate | Substituted oxabicyclic adducts | Access to highly functionalized six-membered rings. |

| [3+2] Dipolar Cycloaddition | Nitrile oxides (generated in situ) | Isoxazole-furan hybrids | Synthesis of linked five-membered heterocyclic systems. |

Versatility of the Aryl Iodide Moiety in Transition Metal-Catalyzed Transformations

The aryl iodide moiety of this compound is an exceptionally versatile functional group for synthetic diversification. The carbon-iodine bond is relatively weak, making it highly reactive in the oxidative addition step of many transition metal-catalyzed cross-coupling reactions, particularly those involving palladium. nih.gov

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. mdpi.com The aryl iodide in the title compound is an ideal substrate for this transformation, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. scispace.comnih.gov The reaction is typically catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step. mdpi.com This methodology offers a powerful tool for creating libraries of novel biaryl and heteroaryl furan derivatives. nih.gov

| Boronic Acid/Ester Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | (5-(Biphenyl-4-yl)furan-2-yl)methanol |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH | (5-(4'-Methoxybiphenyl-4-yl)furan-2-yl)methanol |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | (5-(4-(Pyridin-3-yl)phenyl)furan-2-yl)methanol |

| Methylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | (5-(4-Tolyl)furan-2-yl)methanol |

Beyond the Suzuki reaction, the aryl iodide facilitates a range of other essential C-C bond-forming transformations.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper(I) and proceeds under mild conditions, making it highly valuable for synthesizing arylalkynes. organic-chemistry.org These products are useful intermediates for pharmaceuticals, organic materials, and natural product synthesis. wikipedia.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new C(sp²)-C(sp²) bond. wikipedia.org The reaction demonstrates high stereoselectivity, typically yielding the trans isomer. organic-chemistry.org This method allows for the vinylation of the aryl ring, providing access to stilbene-like structures and other conjugated systems.

Kumada Coupling: As one of the earliest cross-coupling methods, the Kumada reaction couples the aryl iodide with a Grignard reagent (organomagnesium halide). wikipedia.org It is catalyzed by either nickel or palladium complexes. nrochemistry.comorganic-chemistry.org While the highly reactive nature of the Grignard reagent can limit functional group tolerance, the Kumada coupling remains a powerful and economical method for forming C-C bonds, especially in the synthesis of unsymmetrical biaryls. organic-chemistry.orgresearchgate.net

| Reaction Type | Coupling Partner | Catalyst System | Conditions | Product Class |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, 55°C | Aryl-alkyne |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine, Toluene, RT | Silyl-protected aryl-alkyne |

| Heck | Styrene | Pd(OAc)₂ | K₂CO₃, DMF, 120°C | Stilbene derivative |

| Heck | Methyl acrylate | PdCl₂ / P(o-tol)₃ | Et₃N, Acetonitrile, 80°C | Cinnamate ester derivative |

| Kumada | Phenylmagnesium bromide | PdCl₂(dppf) | THF, RT | Biaryl |

| Kumada | Methylmagnesium iodide | NiCl₂(dmpe) | Ether, Reflux | Methylated arene |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has revolutionized the synthesis of arylamines, which are prevalent structures in pharmaceuticals and materials science. wikipedia.orglibretexts.org The aryl iodide of this compound is an excellent electrophile for this transformation. The reaction requires a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base. libretexts.org A wide variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and amides, can be successfully coupled. nih.gov

Transformations and Derivatizations of the Primary Alcohol Functionality

The primary alcohol group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The selective oxidation of the hydroxymethyl group on the furan ring is a fundamental transformation. The reaction can be controlled to yield either the corresponding aldehyde, 5-(4-Iodophenyl)furan-2-carbaldehyde (B1308673), or the carboxylic acid, 5-(4-Iodophenyl)furan-2-carboxylic acid.

The oxidation of similar furan-based alcohols, like 5-hydroxymethylfurfural (B1680220), has been extensively studied. These studies show that the choice of oxidant and reaction conditions is crucial for achieving high selectivity. For instance, catalytic systems based on transition metals are often employed. The oxidation of HMF to 2,5-diformylfuran (DFF) or 2,5-furandicarboxylic acid (FDCA) utilizes various catalysts and conditions. sciengine.comresearchgate.netmdpi.comresearchgate.netresearchgate.net Whole-cell biocatalysts have also been used for the selective oxidation of the aldehyde group in HMF to a carboxylic acid, leaving the alcohol group untouched. rsc.org This suggests that similar biocatalytic approaches could be developed for the selective oxidation of this compound.

Table 1: Plausible Reagents for Selective Oxidation

| Target Product | Potential Reagents/Catalysts | General Observations from Analogous Reactions |

|---|---|---|

| 5-(4-Iodophenyl)furan-2-carbaldehyde | VOPO₄·2H₂O, O₂ researchgate.net | Vanadyl phosphate (B84403) catalysts have shown high selectivity for aldehyde formation from HMF under controlled conditions. |

| Sodium Nitrite (NaNO₂) in Acid researchgate.net | This system offers a cost-effective and selective method for oxidizing hydroxymethyl groups on furan rings. | |

| Biocatalysts (e.g., Galactose Oxidase) mdpi.com | Enzymatic methods can provide high selectivity under mild, environmentally friendly conditions. | |

| 5-(4-Iodophenyl)furan-2-carboxylic acid | Base-promoted Aerobic Oxidation (e.g., NaOH, t-BuONa) sciengine.com | Primary alcohols can be over-oxidized to carboxylic acids in the presence of a strong base and oxygen. |

| Mixed Metal Oxides (e.g., Mn-Fe oxides) researchgate.net | Catalysts containing non-precious metals can facilitate the oxidation of HMF to its corresponding carboxylic acid derivatives. |

Esterification and Etherification Strategies for Functionalization

The primary alcohol of this compound can readily undergo esterification and etherification to produce a wide array of functionalized derivatives. These reactions are standard for primary alcohols and are crucial for modifying the compound's physical and chemical properties.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) in the presence of an acid catalyst. The synthesis of various ester derivatives from secondary metabolite compounds through both chemical and enzymatic reactions has been widely reported, demonstrating the versatility of this transformation. medcraveonline.com

Etherification: Ether derivatives can be synthesized through methods such as the Williamson ether synthesis or by acid-catalyzed reaction with another alcohol. The etherification of furan-based compounds like HMF and 2,5-bis(hydroxymethyl)furan (BHMF) is well-established, often aimed at producing potential biofuels or polymer precursors. rsc.orgresearchgate.netresearchgate.netrsc.org These studies often employ solid acid catalysts like Amberlyst-15 to facilitate the reaction under relatively mild conditions. rsc.org

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Catalyst/Conditions | Expected Product Class |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine (B92270) | Acetate Ester |

| Benzoyl Chloride | Base (e.g., Triethylamine) | Benzoate Ester | |

| Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | R-carboxylate Ester | |

| Etherification | Ethanol | Solid Acid (e.g., Amberlyst-15) rsc.org | Ethyl Ether |

| Benzyl Bromide | Strong Base (e.g., NaH) | Benzyl Ether |

Photochemical and Thermal Stability Investigations

The stability of this compound under photochemical and thermal stress is a critical aspect of its chemical profile.

Photochemical Stability: Furan and its derivatives are known to be photochemically active. netsci-journal.comresearchgate.net The furan ring can undergo complex isomerization and degradation reactions upon irradiation with UV light. netsci-journal.com The presence of the iodophenyl group might also influence the photochemical behavior, as aryl iodides can be susceptible to photolytic cleavage of the carbon-iodine bond. Studies on furanone analogues of other compounds have shown that structural modifications, such as the introduction of an arylidene moiety, can significantly improve photostability by limiting certain photochemical reactions like 6π-electrocyclization. nih.gov

Thermal Stability: The thermal stability of organic compounds is dependent on their structure and the strength of their chemical bonds. dtic.mil Furan itself is an aromatic compound, which confers a degree of stability. numberanalytics.com However, it is less stable than benzene. numberanalytics.com The thermal stability of the molecule would likely be dictated by the weakest bond. The C-I bond is generally less stable than C-H or C-C bonds and can be a point of thermal degradation. Studies on the thermal stability of various organic compounds, including nitroaromatics and phenyl iodides, have shown that decomposition pathways are highly structure-dependent. dtic.milnih.gov For instance, the presence of substituents can introduce new, lower-energy decomposition pathways. dtic.mil

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 5-(4-Iodophenyl)furan-2-carbaldehyde |

| 5-(4-Iodophenyl)furan-2-carboxylic acid |

| 5-hydroxymethylfurfural (HMF) |

| 2,5-diformylfuran (DFF) |

| 2,5-furandicarboxylic acid (FDCA) |

| 5-formyl-2-furancarboxylic acid (FFCA) |

| 2,5-bis(hydroxymethyl)furan (BHMF) |

| Amberlyst-15 |

| VOPO₄·2H₂O |

| Sodium Nitrite |

| Comamonas testosteroni |

Rational Design and Synthesis of Functionalized Derivatives and Analogues of 5 4 Iodophenyl Furan 2 Yl Methanol

Systematic Variation of the Aryl Moiety and its Influence on Reactivity

The reactivity of the aryl iodide in cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, is significantly influenced by the electronic nature of other substituents on the phenyl ring. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring, thereby affecting the rates of key steps in the catalytic cycle, particularly the oxidative addition of the aryl halide to the palladium(0) catalyst. libretexts.orgmdpi.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or acetyl (-COCH₃) decrease the electron density on the aryl ring. This generally makes the carbon-iodine bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst, often leading to faster reaction rates in both Suzuki and Heck couplings. libretexts.orgrsc.org For aryl halides, EWGs typically enhance reactivity. yonedalabs.com

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the aryl ring. This can slow down the oxidative addition step, which is often the rate-determining step for electron-rich aryl halides. mdpi.com Consequently, harsher reaction conditions may be required to achieve high yields.

The predictable influence of these substituents allows for the rational design of synthetic routes and the tuning of reactivity. For instance, in a Suzuki coupling, an aryl halide partner activated by an EWG will generally react more readily than one bearing an EDG. libretexts.org Similarly, in the Heck reaction, aryl halides with EWGs are known to be more reactive. mdpi.com

Table 1: Predicted Influence of Aryl Substituents on Cross-Coupling Reactivity

| Substituent Type | Example Groups | Effect on Aryl Ring | Predicted Effect on Oxidative Addition Rate (Suzuki/Heck) | General Reactivity |

|---|---|---|---|---|

| Strongly Electron-Withdrawing | -NO₂, -CF₃ | Decreases electron density | Increases | High |

| Moderately Electron-Withdrawing | -CN, -COCH₃, -CHO | Decreases electron density | Increases | Moderate to High |

| Halogens (Inductive EWG, Resonance EDG) | -F, -Cl, -Br | Slightly decreases electron density (deactivating) | Generally decreases compared to strong EWGs | Moderate |

| Weakly Electron-Donating | -CH₃, -Alkyl | Increases electron density | Decreases | Low to Moderate |

| Strongly Electron-Donating | -OCH₃, -NH₂ | Increases electron density | Decreases significantly | Low |

Beyond simple substitution on the phenyl ring, the entire iodophenyl moiety can be replaced with various heteroaryl systems. This modification introduces significant changes in the molecule's geometry, polarity, and potential for hydrogen bonding. Palladium-catalyzed cross-coupling reactions are again the primary tools for synthesizing such analogues, using the appropriate heteroaryl halide as the starting material.

Examples of potential heteroaryl analogues include those incorporating:

Thiophene (B33073): Replacing the phenyl ring with a thiophene ring can be achieved via coupling reactions involving bromothiophenes. researchgate.net Thiophene-containing compounds are common in organic electronics and medicinal chemistry.

Pyridine (B92270): The synthesis of pyridyl-furan derivatives can be accomplished using iodopyridines or bromopyridines in Suzuki or Heck reactions. researchgate.netnih.gov The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and alters the electronic properties of the ring system.

Pyrazoles and Triazoles: These nitrogen-containing five-membered rings can also be incorporated, leading to compounds with distinct biological and coordination properties. nih.gov

The choice of the heteroaryl ring and its point of attachment to the furan (B31954) scaffold allows for fine-tuning of the molecular properties for specific applications.

Chemical Modifications at the Furan-2-yl Position

The hydroxymethyl group (-CH₂OH) at the furan-2-yl position is a versatile functional handle for a wide range of chemical transformations. These modifications can be used to introduce new functional groups, extend the molecular framework, or attach the molecule to other substrates.

Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde using mild oxidizing agents. Further oxidation can yield the corresponding carboxylic acid. researchgate.netrsc.org These transformations provide access to key intermediates like 5-(4-iodophenyl)furan-2-carbaldehyde (B1308673) and 5-(4-iodophenyl)furan-2-carboxylic acid, which can undergo further reactions such as condensation or amidation.

Esterification and Etherification: Standard reaction conditions can be employed to convert the hydroxymethyl group into esters or ethers. Esterification with various acyl chlorides or carboxylic acids can introduce a range of functional groups. orientjchem.org Etherification, for example by reaction with alkyl halides under basic conditions, yields alkoxymethyl derivatives, which can alter the compound's lipophilicity. researchgate.netresearchgate.net

Amination: The hydroxymethyl group can be converted to an amine functionality. This can be achieved through various synthetic routes, such as conversion to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with an amine, or via reductive amination of the corresponding aldehyde. orientjchem.orggoogle.commdpi.com

C-H Activation of the Furan Ring: The furan ring itself is amenable to direct C-H activation and arylation reactions, typically catalyzed by palladium complexes. mdpi.com This allows for the introduction of substituents at the C3 or C4 positions of the furan ring, providing access to more complex, polysubstituted derivatives. rsc.org

Table 2: Summary of Chemical Modifications at the Furan-2-yl Position

| Transformation | Starting Group | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Oxidation | -CH₂OH | PCC, MnO₂, TEMPO | -CHO (Aldehyde) |

| Oxidation | -CHO | NaClO₂, Ag₂O | -COOH (Carboxylic Acid) |

| Esterification | -CH₂OH | Acyl chloride, Carboxylic acid (with DCC, DMAP) | -CH₂OC(O)R (Ester) |

| Etherification | -CH₂OH | Alkyl halide (e.g., R-Br), NaH | -CH₂OR (Ether) |

| Amination (via aldehyde) | -CHO | R₂NH, NaBH(OAc)₃ (Reductive Amination) | -CH₂NR₂ (Amine) |

| Direct Arylation | Furan C-H bond | Aryl halide, Pd catalyst, Base | Furan with new Aryl substituent |

Structural Elucidation and Stereochemical Considerations in Derivatives

The definitive confirmation of the structure of newly synthesized derivatives of (5-(4-Iodophenyl)furan-2-yl)methanol relies on a combination of spectroscopic and analytical techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful method for unambiguous structural determination. nih.gov It provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. nih.gov Analysis of the crystal packing can reveal important intermolecular interactions such as hydrogen bonding or π-π stacking, which are crucial for understanding the material's properties. mdpi.comresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is fundamental for structural characterization in solution. ¹H NMR provides information on the chemical environment of protons, their multiplicity, and their spatial relationships (via coupling constants and NOE experiments). For instance, the furan ring protons typically appear as distinct signals in the aromatic region (around 6.0-7.5 ppm). ¹³C NMR complements this by providing information on the carbon skeleton of the molecule.

Stereochemical Considerations: The parent compound, this compound, is achiral. However, many of the chemical modifications described can introduce stereocenters. For example, the reduction of a ketone derivative formed from the oxidation of the secondary alcohol in a more complex analogue could lead to a chiral center. In such cases, it becomes essential to determine the stereochemistry of the products. Chiral chromatography can be used to separate enantiomers, while X-ray crystallography of a single crystal provides the absolute configuration, which is a critical parameter for applications in medicinal chemistry and materials science. nih.gov

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic Elucidation and Structural Confirmation for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For (5-(4-Iodophenyl)furan-2-yl)methanol, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the iodophenyl ring, the furan (B31954) ring protons, the methylene protons of the methanol (B129727) group, and the hydroxyl proton. The protons on the furan ring, being in a heteroaromatic system, would likely appear in the downfield region. The protons on the 4-iodophenyl group would exhibit a characteristic splitting pattern, likely an AA'BB' system, due to the para-substitution. The methylene protons adjacent to the furan ring and the hydroxyl group would appear as a singlet, which might show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton signal is typically broad and its chemical shift is sensitive to temperature, concentration, and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the furan and iodophenyl rings would resonate in the aromatic region. The carbon bearing the iodine atom would exhibit a characteristic chemical shift due to the heavy atom effect. The methylene carbon of the methanol group would appear in the aliphatic region.

Advanced NMR Techniques: To further confirm the structure and assign all signals unambiguously, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. COSY would reveal the coupling relationships between adjacent protons, helping to assign the protons on the furan and iodophenyl rings. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the different fragments of the molecule.

Expected ¹H NMR Data (based on similar structures)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan-H | 6.3 - 7.5 | d |

| Phenyl-H | 7.0 - 7.8 | d, m |

| -CH₂- | ~4.6 | s |

Expected ¹³C NMR Data (based on similar structures)

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

|---|---|

| Furan-C | 105 - 160 |

| Phenyl-C | 120 - 140 |

| C-I | ~95 |

Advanced Mass Spectrometry (MS) Techniques for Reaction Monitoring and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): For this compound, HRMS, likely using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be used to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental composition, confirming the molecular formula of C₁₁H₉IO₂.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural confirmation. The fragmentation of this compound would likely involve the loss of the hydroxyl group, the entire methanol group, and potentially cleavage of the furan ring or the bond connecting the furan and phenyl rings. The presence of iodine would result in a characteristic isotopic pattern for fragments containing this atom. Gas Chromatography-Mass Spectrometry (GC-MS) could be used to analyze the purity of the compound and identify any volatile impurities. nih.gov

Expected Fragmentation Pathways:

Loss of H₂O (water) from the molecular ion.

Loss of the hydroxymethyl radical (•CH₂OH).

Cleavage of the C-I bond, with either the iodine radical or the iodophenyl cation being observed.

Retro-Diels-Alder reaction of the furan ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-I functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and furan rings would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol would likely be found in the 1000-1200 cm⁻¹ range. The C-I stretching vibration would appear at lower frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. dtu.dknih.gov Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C=C bonds in the phenyl and furan rings would be expected to give rise to prominent Raman bands. The C-I stretch would also be observable in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Furan C-H stretch | 3100-3150 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Strong |

| C=C stretch (furan) | ~1500-1580 | Strong |

| C-O stretch | 1000-1200 | Moderate |

X-ray Crystallography for Precise Solid-State Structural Determination of Intermediates and Products

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information about its molecular geometry, including bond lengths, bond angles, and torsion angles. For instance, studies on similar structures like (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol have provided detailed insights into their solid-state conformations. kab.ac.ugresearchgate.net

The crystal structure would reveal the planarity of the furan and phenyl rings and the dihedral angle between them. It would also show the conformation of the hydroxymethyl group relative to the furan ring. Furthermore, the analysis of the crystal packing would provide information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.

Expected Crystallographic Parameters (based on similar structures)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-C bond lengths (aromatic) | 1.38 - 1.41 Å |

| C-O bond lengths (furan) | ~1.36 Å |

| C-I bond length | ~2.10 Å |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and provide insights into its electronic structure and photophysical properties. Furan-containing compounds are known to exhibit interesting photophysical properties. nih.gov

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to π-π* transitions within the conjugated system formed by the furan and iodophenyl rings. The presence of the electron-rich furan ring and the iodophenyl group is likely to result in absorption maxima in the UV or near-UV region. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Emission Spectroscopy: Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, could also be determined. The presence of the heavy iodine atom might lead to enhanced intersystem crossing to the triplet state, potentially quenching the fluorescence and favoring phosphorescence, although this is typically observed at low temperatures. The study of the photophysical properties is important for potential applications in areas such as organic electronics and sensing. nih.govuva.nl

Expected Photophysical Properties

| Property | Expected Characteristics |

|---|---|

| Absorption Maximum (λmax) | 250 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | Likely in the near-UV or blue region of the visible spectrum |

| Stokes Shift | Moderate |

Exploration of Research Applications and Potential Mechanistic Roles of 5 4 Iodophenyl Furan 2 Yl Methanol Derivatives

Utility as Ligands and Catalytic Components in Organic Transformations

The structural features of (5-(4-Iodophenyl)furan-2-yl)methanol make it an attractive starting point for the development of novel ligands and catalysts. The furan (B31954) ring can act as a coordinating heterocycle, the iodophenyl group allows for cross-coupling reactions to introduce diverse functionalities, and the methanol (B129727) group can be modified to create chiral centers or additional binding sites.

Chiral Ligand Design for Asymmetric Catalysis

While direct applications of this compound in chiral ligand design are not extensively documented, its structural motifs are present in established chiral ligands. The furan core is a key component in many ligand architectures due to its stereochemical properties and ability to coordinate with metal centers. The development of enantiopure ligands is crucial for asymmetric catalysis, which aims to produce a specific stereoisomer of a product. For instance, the synthesis of enantiopure (thiolan-2-yl)diphenylmethanol has been achieved and applied in asymmetric sulfur ylide-mediated epoxidation, yielding products with up to 92% enantiomeric excess. nih.gov This highlights the potential of alcohol-containing heterocyclic compounds in the design of effective chiral ligands. The modification of the hydroxymethyl group on the furan ring of this compound could similarly lead to the creation of novel chiral ligands for a range of asymmetric transformations.

Organocatalytic Applications of Furan-Based Architectures

Furan-based structures are valuable in organocatalysis, a branch of catalysis that uses small organic molecules to accelerate chemical reactions. researchgate.net The furan moiety can participate in various non-covalent interactions, such as hydrogen bonding, which are fundamental to many organocatalytic mechanisms. researchgate.net Furan derivatives can be employed as building blocks for more complex organocatalysts. researchgate.net The versatility of the furan ring allows it to be incorporated into scaffolds that can activate substrates and control the stereochemistry of reactions. Research has shown that polyoxometalates (POMs), which can be supported on various materials, have been widely used for heterogeneous catalysis due to their adjustable Brønsted or Lewis acidic nature. nih.gov These catalysts have been applied in the valorization of biomass, including the conversion of furan derivatives into valuable platform chemicals. nih.gov

Integration into Functional Materials Science

The unique electronic and structural properties of the this compound scaffold make it a promising candidate for the development of advanced functional materials. The conjugated system formed by the furan and phenyl rings, along with the potential for polymerization, opens up avenues for creating materials with tailored optical and electronic properties.

Precursors for Polymer Synthesis and Advanced Organic Materials

Furan-based compounds are increasingly recognized for their potential in the synthesis of sustainable polymers. ijsrst.com The diene character of the furan ring makes it suitable for cycloaddition reactions like the Diels-Alder reaction, enabling the formation of complex, rigid polymer structures. numberanalytics.com Specifically, 2,5-bis(hydroxymethyl)furan (BHMF), a related bio-based platform chemical, has been explored as a building block for polyesters, polycarbonates, and polyurethanes. semanticscholar.org The presence of the hydroxymethyl group in this compound allows for its incorporation into polyester (B1180765) chains through condensation polymerization. Furthermore, the iodo-substituent provides a reactive handle for post-polymerization modification via cross-coupling reactions, allowing for the fine-tuning of material properties.

Development of Optoelectronic and Semiconducting Materials

The furan ring is an oxygen analogue of thiophene (B33073), a well-established component in organic optoelectronic materials. rsc.org Furans offer potential advantages, such as better molecular planarity due to the smaller atomic size of oxygen compared to sulfur, which can enhance intermolecular interactions and charge transport. rsc.org Furan-based polymers like polyfuran (PFu) have shown promising features such as high fluorescence and improved solubility, making them suitable for applications in optoelectronic devices. researchgate.net The extended π-conjugated system in derivatives of this compound is a key feature for optoelectronic applications. rsc.org By synthetically extending this conjugation, for example, through the creation of furan-phenylene co-oligomers, materials with desirable properties for organic lasers and semiconductors can be achieved. rsc.orgrsc.org Research into fused polycyclic furans has demonstrated that these materials can possess electronic structures similar to polyaromatic hydrocarbons, with wide HOMO-LUMO gaps and intense photoluminescence. acs.org

Table 1: Optoelectronic Properties of Furan-Containing Materials

| Material Class | Key Properties | Potential Applications |

| Fused Polycyclic Furans | Wide HOMO-LUMO gap, intense photoluminescence, high hole mobility. acs.org | Organic Light-Emitting Diodes (OLEDs), Organic Semiconductors. acs.org |

| Furan-Thiophene Co-oligomers | High photoluminescence quantum yield, ambipolar field-effect mobilities. rsc.org | Organic Lasers, Organic Field-Effect Transistors (OFETs). rsc.org |

| Polyfurans (PFu) | High fluorescence, lower polarizability, improved solubility. researchgate.net | "Green" Electronic Compounds, Optoelectronic Devices. researchgate.net |

Biological Target Engagement and Mechanistic Investigations (Strictly excluding clinical/safety data)

The exploration of furan-containing compounds in medicinal chemistry has revealed a wide range of biological activities. numberanalytics.com The specific structural features of this compound derivatives allow for diverse interactions with biological macromolecules.

Investigations into the biological activities of furanolides, a class of natural products featuring a furanone core, have shown them to possess potent antibiotic and cytotoxic effects. acs.org The systematic synthesis and evaluation of furanolide libraries have provided insights into their structure-activity relationships (SARs), with several derivatives demonstrating significant cytotoxicity against cancer cell lines. acs.org

In a study focused on tubulin polymerization inhibitors, a series of novel 5-(4-chlorophenyl)furan derivatives were synthesized and evaluated. nih.gov Tubulin is a critical protein involved in cell division, making it an important target for anticancer drug development. The study demonstrated that certain furan-based molecules could effectively inhibit tubulin polymerization, highlighting the potential of this scaffold in the design of new therapeutic agents. nih.gov

Furthermore, the incorporation of boron into organic molecules has been a successful strategy in drug discovery, leading to the development of inhibitors that form reversible covalent bonds with protein targets. nih.gov The versatility of boron allows it to engage with various nucleophilic residues in proteins. nih.gov Given the reactivity of the iodo-group in this compound towards borylation reactions, this compound could serve as a precursor for the synthesis of boron-containing furan derivatives for biological evaluation.

In Vitro Enzyme Inhibition and Activation Mechanism Studies

No studies were identified that have specifically evaluated this compound or its derivatives for their effects on enzyme activity. Research on analogous compounds, such as those with a 4-chlorophenyl substituent, has shown potent inhibition of tubulin polymerization, a key process in cell division. nih.gov These findings suggest that the 5-phenylfuran-2-yl scaffold can interact with biologically significant enzymes. However, without direct experimental data for the 4-iodophenyl derivative, any potential enzyme inhibitory or activation properties are purely speculative.

Receptor Binding Profile Analysis and Structure-Mechanism Correlations

The scientific literature lacks any data on the receptor binding profiles for this compound derivatives. Receptor binding assays are crucial for identifying the molecular targets of a compound and understanding its pharmacological effects. While studies on other heterocyclic scaffolds have detailed their interactions with various receptors, such as adenosine (B11128) receptors, no such information is available for the specified furan derivative. nih.gov

Elucidation of Molecular Interaction with Biological Macromolecules

Molecular docking and other computational studies are often used to predict and understand how a small molecule might interact with a biological macromolecule, such as a protein or nucleic acid. Although molecular docking studies have been performed on other furan derivatives to elucidate their binding modes with targets like the estrogen receptor, no such analyses have been published for this compound. bibliotekanauki.pl The nature and strength of interactions with biological macromolecules are therefore unknown.

Applications in Chemical Biology Probes and Tools

The development of molecular probes is a significant area of chemical biology, enabling the study of biological processes. While furan moieties have been incorporated into molecular probes for detecting natural products through reactions like the Diels-Alder cycloaddition, there is no evidence to suggest that this compound itself has been developed or utilized as a chemical biology probe or tool. beilstein-journals.orgresearchgate.netnih.govpurdue.edu

Future Research Directions and Emerging Avenues for 5 4 Iodophenyl Furan 2 Yl Methanol

Advancements in Automated Synthesis and High-Throughput Experimentation

The synthesis and derivatization of (5-(4-Iodophenyl)furan-2-yl)methanol are ripe for acceleration through modern automation. High-Throughput Experimentation (HTE) offers a paradigm shift from traditional, slow, iterative optimization of reaction conditions. youtube.com By employing multi-well plates, HTE allows for the parallel execution of a large number of reactions on a small scale, enabling the rapid screening of catalysts, solvents, bases, and temperature profiles. youtube.comnih.gov This is particularly relevant for optimizing cross-coupling reactions, such as Suzuki or Sonogashira couplings, at the iodophenyl position to generate extensive libraries of novel analogs. mdpi.compurdue.edu

Future research will likely focus on integrating robotic liquid handlers for precise reagent dispensing with rapid, quantitative analytical techniques like High-Performance Liquid Chromatography (HPLC) and Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). nih.govpurdue.educhemrxiv.org This combination drastically reduces the time and material required for reaction discovery and optimization. nih.govpurdue.edu The development of standardized, automated workflows will not only increase efficiency but also enhance reproducibility, generating large, high-quality datasets ideal for subsequent analysis. chemrxiv.org

Table 1: Application of High-Throughput Experimentation (HTE) in Chemical Research

| HTE Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Reaction Optimization | Parallel screening of numerous reaction parameters (catalysts, solvents, temperature, etc.) to identify optimal conditions. youtube.com | Rapidly determine the most efficient conditions for synthesizing the core structure and its derivatives via cross-coupling reactions. |

| Library Synthesis | Rapidly synthesize large collections of diverse but related compounds for screening purposes. youtube.com | Generate extensive libraries of this compound analogs for biological screening or materials science applications. |

| Discovery of New Reactions | Test novel combinations of reactants and catalysts to uncover new chemical transformations. nih.gov | Explore new functionalizations of the furan (B31954) ring or the iodophenyl group. |

| Mechanism Elucidation | Systematically vary reaction components to gather data that helps to understand the underlying reaction mechanism. nih.gov | Provide insights into the kinetics and pathways of reactions involving the title compound. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The large datasets generated by HTE are particularly well-suited for training machine learning (ML) and artificial intelligence (AI) algorithms. youtube.comchemai.io In the coming years, AI will become an indispensable tool in designing synthetic routes and predicting the outcomes of reactions involving complex molecules like this compound. uni-muenster.de

Development of Sustainable and Biocatalytic Synthesis Routes

In response to the growing demand for green chemistry, a major future research direction will be the development of sustainable synthesis methods for this compound. This involves moving away from harsh reagents and petroleum-based starting materials towards bio-based feedstocks and environmentally benign catalysts. uliege.be

Biocatalysis, which uses enzymes or whole-cell systems, offers exquisite selectivity under mild reaction conditions. researchgate.net Research could focus on engineering enzymes, such as ω-transaminases or lipases, to perform specific transformations on furan-based precursors. researchgate.netnih.gov A particularly attractive avenue is the use of abundant biomass-derived platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF), as a starting point. acs.orgmdpi.com Chemo-enzymatic strategies, which combine the best of traditional catalysis and biocatalysis, could provide efficient and sustainable routes to the core structure and its derivatives. acs.org Furthermore, replacing precious metal catalysts (e.g., palladium) with more abundant and less toxic alternatives, such as iron or copper, is another key aspect of developing sustainable synthetic pathways. mdpi.comfrontiersin.org

Exploration of Novel Supramolecular Assemblies and Nanomaterials

The distinct functional groups of this compound make it an excellent building block for constructing complex supramolecular structures and advanced nanomaterials. The iodophenyl group serves as a handle for creating extended π-conjugated systems through cross-coupling reactions, while the furan and hydroxymethyl groups can participate in hydrogen bonding and coordination chemistry. nih.gov

Future research will likely explore the self-assembly of this molecule and its derivatives into well-defined architectures such as liquid crystals, gels, or coordination polymers. Furthermore, the furan moiety can act as a diene in Diels-Alder "click" reactions, providing a versatile method for grafting the molecule onto polymer backbones or the surface of nanoparticles. tandfonline.comresearchgate.net This could lead to the development of functional materials, such as furan-containing polymer brushes on magnetic nanoparticles for biomedical applications or furan-based resins for advanced nanocomposites. tandfonline.comresearchgate.net The creation of functionalized α-oligofurans, which have potential in materials science, is another promising area of exploration. nih.gov

Table 2: Potential Applications in Materials Science

| Material Type | Enabling Structural Feature(s) | Potential Application |

|---|---|---|

| Conjugated Polymers | Iodophenyl group (for cross-coupling), Furan ring | Organic electronics, sensors, photovoltaics |

| Functionalized Nanoparticles | Furan ring (for Diels-Alder ligation), Hydroxymethyl group | Drug delivery, bio-imaging, catalysis tandfonline.comresearchgate.net |

| Supramolecular Gels | Hydroxymethyl and furan groups (for hydrogen bonding) | Smart materials, tissue engineering |

| Nanocomposites | Furan ring (for polymerization into a resin matrix) | High-performance coatings, structural materials researchgate.net |

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity. numberanalytics.com Future research will employ a combination of advanced spectroscopic techniques and computational chemistry to gain deeper mechanistic insights.

In-situ monitoring of reactions using techniques like Infrared (IR) and Raman spectroscopy can provide real-time information about the formation of intermediates and products. globalresearchonline.net Nuclear Magnetic Resonance (NMR) spectroscopy and computational Density Functional Theory (DFT) calculations can be used to elucidate the precise molecular geometry and electronic structure of the compound and its transition states. globalresearchonline.net Understanding the thermodynamics and kinetics of key transformations, such as electrophilic substitution on the furan ring or oxidative addition at the carbon-iodine bond, will enable more rational reaction design. numberanalytics.comresearchgate.net This knowledge is also critical for understanding and predicting the metabolic activation pathways of furan-containing compounds, which is relevant to their potential biological applications and safety profiles. nih.gov

Expansion into New Interdisciplinary Research Domains

The versatile chemical nature of this compound makes it a powerful scaffold for exploration in a wide range of interdisciplinary fields. Its potential applications extend far beyond traditional organic chemistry into medicinal chemistry, chemical biology, and materials science. mdpi.comnumberanalytics.comijsrst.com

In medicinal chemistry, the furan ring is a common structural motif in biologically active molecules, and derivatives have shown promise as anticancer and antimicrobial agents. researchgate.netnih.gov The iodophenyl group allows for the facile introduction of diverse functionalities to probe structure-activity relationships or to attach radiolabels for imaging applications. In chemical biology, derivatives could be designed as molecular probes to study biological processes. In materials science, the ability to form extended conjugated systems suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The inherent modularity of the molecule allows for fine-tuning of its properties, opening doors to new and unforeseen applications at the interface of chemistry, biology, and physics.

Q & A

Q. Basic Characterization

- NMR : ¹H NMR (DMSO-d₆) for related compounds shows aromatic proton shifts at δ 7.2–8.1 ppm (iodophenyl group) and furan protons at δ 6.2–7.0 ppm .

- HPLC : Purity >99% can be confirmed using methods with retention times around 21.7 minutes .

- Melting Point : Derivatives like 6d melt at 248–252°C, serving as a purity indicator .

Advanced Discrepancies

Contradictions in melting points or NMR shifts may arise from:

- Isomerization : Cis/trans isomerism in acetalization byproducts (e.g., cyclic acetals in ) .

- Solvent effects : DMSO-d₆ vs. CDCl₃ can alter proton shifts. Validate with multiple solvents .

What strategies mitigate instability or side reactions during storage and synthesis?

Q. Basic Stability

Q. Advanced Mitigation

- Acetalization : React with glycerol or ethylene glycol to stabilize the hydroxymethyl group, forming cyclic acetals (e.g., FDFM in ) .

- Enzymatic stabilization : Use 5-(hydroxymethyl)furfural oxidase to oxidize the compound to more stable carboxylic acids .

How can synthetic yields be optimized when low coupling efficiency occurs?

Q. Advanced Optimization

- Catalyst screening : Test Pd/C or Ni-based catalysts for Suzuki-Miyaura coupling of iodophenyl groups .

- Microwave-assisted synthesis : Reduces reaction time from 70+ hours to 1.5 hours (e.g., , Method B) .

- Solvent optimization : Replace toluene with DMF or THF to enhance solubility of aromatic intermediates .

What biological activities are associated with this compound derivatives?

Q. Advanced Applications

- Anticancer activity : Analogous furan-methanol compounds (e.g., compound 47 in ) inhibit tumor cell lines (NCI-60 panel) via interactions with CDK or JAK/STAT pathways .

- Antioxidant properties : The hydroxymethyl group scavenges free radicals, as shown in methylfuran derivatives .

How should researchers resolve contradictions in reported biological data?

Q. Advanced Analysis

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to confirm IC₅₀ consistency .

- Molecular docking : Compare binding affinities with known targets (e.g., Clk4 in ) to explain variability .

What enzymatic pathways are relevant for functionalizing this compound?

Q. Advanced Biocatalysis

- Oxidation : Engineered 5-(hydroxymethyl)furfural oxidase converts the methanol group to carboxylic acids (e.g., furan-2,5-dicarboxylic acid) via four-step oxidation .

- Reduction : Sodium borohydride reduces the hydroxymethyl group to methyl, altering bioactivity .

How does the iodophenyl group influence reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。